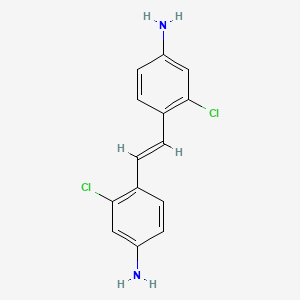
4,4'-Stilbenediamine, 2,2'-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Stilbenediamine, 2,2’-dichloro-: is an organic compound with the molecular formula C14H12Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amine groups attached to the stilbene backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenediamine, 2,2’-dichloro- typically involves the reaction of 4,4’-dichlorostilbene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of 4,4’-Stilbenediamine, 2,2’-dichloro- involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 4,4’-Stilbenediamine, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry: 4,4’-Stilbenediamine, 2,2’-dichloro- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also employed in the study of protein-ligand interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, 4,4’-Stilbenediamine, 2,2’-dichloro- is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 4,4’-Stilbenediamine, 2,2’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
4,4’-Methylenebis(2-chloroaniline): Similar in structure but with a methylene bridge instead of a stilbene backbone.
2,2’-Dichloro-4,4’-stilbenedisulfonic acid: Contains sulfonic acid groups, making it more water-soluble.
Uniqueness: 4,4’-Stilbenediamine, 2,2’-dichloro- is unique due to its stilbene backbone, which imparts specific photophysical properties. This makes it particularly useful in applications requiring fluorescence or other light-related properties.
特性
CAS番号 |
73926-91-7 |
|---|---|
分子式 |
C14H12Cl2N2 |
分子量 |
279.2 g/mol |
IUPAC名 |
4-[(E)-2-(4-amino-2-chlorophenyl)ethenyl]-3-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h1-8H,17-18H2/b2-1+ |
InChIキー |
GYGHQFANIXHECG-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1N)Cl)/C=C/C2=C(C=C(C=C2)N)Cl |
正規SMILES |
C1=CC(=C(C=C1N)Cl)C=CC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


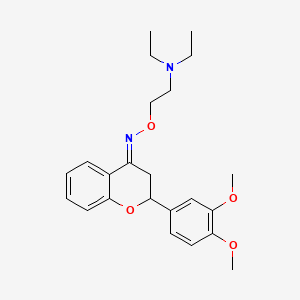
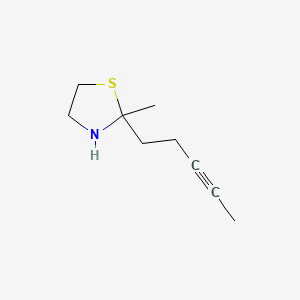

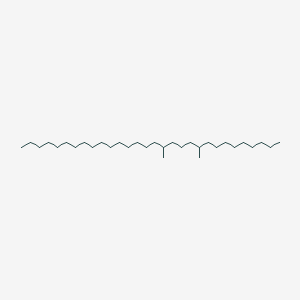
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

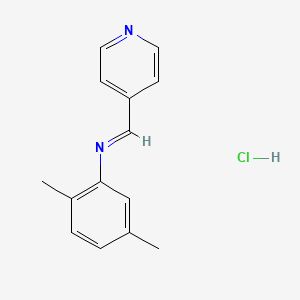
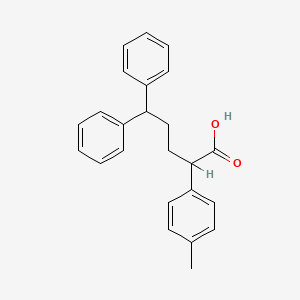
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
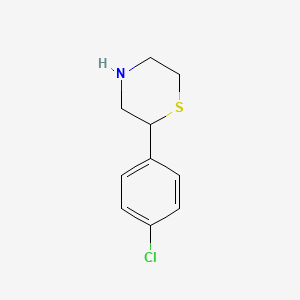
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
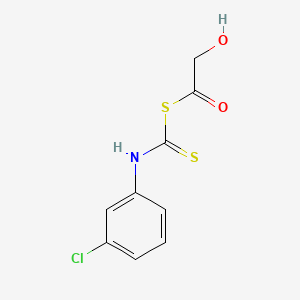
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
